Cas no 2034341-72-3 (1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one)

1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-[[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-3-one
- 1-(((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- 1-[[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- 1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one
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- Inchi: 1S/C21H27NO5S/c1-20(2)16-5-7-21(20,19(23)10-16)12-28(24,25)22-8-6-15(11-22)14-3-4-17-18(9-14)27-13-26-17/h3-4,9,15-16H,5-8,10-13H2,1-2H3
- InChI Key: XEBXRSPPEDHIFL-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C12C(C([H])([H])C([H])(C([H])([H])C1([H])[H])C2(C([H])([H])[H])C([H])([H])[H])=O)(N1C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C3=C(C=2[H])OC([H])([H])O3)C1([H])[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 759
- XLogP3: 2.6
- Topological Polar Surface Area: 81.3
1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6518-4486-5μmol |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-3mg |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-5mg |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-4mg |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-2mg |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-2μmol |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6518-4486-1mg |
1-({[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
2034341-72-3 | 1mg |
$54.0 | 2023-09-08 |
1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo2.2.1heptan-2-one
Introduction to Compound with CAS No. 2034341-72-3 and Its Applications in Modern Chemical Biology
The compound with the CAS number 2034341-72-3 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. Its systematic name, 1-({3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-ylsulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, provides a detailed insight into its structural framework and potential biological activities. This introduction aims to explore the compound's chemical properties, its significance in ongoing research, and its potential applications in pharmaceutical development.
The molecular structure of this compound features a complex arrangement of rings and functional groups, which contributes to its unique chemical behavior. The presence of a bicyclo[2.2.1]heptan-2-one core suggests potential interactions with biological targets due to its rigid three-membered ring system. Additionally, the sulfonyl group and the benzodioxolyl moiety introduce polar characteristics, enhancing its solubility and reactivity in aqueous environments.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways by interacting with specific targets. The compound with CAS No. 2034341-72-3 has been investigated for its potential role in inhibiting key enzymes involved in inflammatory responses. Preliminary studies have shown that it can interact with COX-2 (cyclooxygenase-2) and other related enzymes, suggesting its utility as a lead compound for the development of novel anti-inflammatory agents.
The benzodioxolyl group, also known as a tetrahydroisoquinoline scaffold, is well-known for its presence in various bioactive natural products and pharmacologically relevant compounds. This moiety has been extensively studied for its role in modulating neurotransmitter systems, making it a promising candidate for further exploration in central nervous system (CNS) drug discovery. The combination of this scaffold with the sulfonyl-methylpyrrolidinyl group in the compound with CAS No. 2034341-72-3 creates a unique pharmacophore that may exhibit dual functionality.
One of the most exciting aspects of this compound is its potential to serve as a scaffold for structure-based drug design. High-throughput screening (HTS) and virtual screening techniques have been employed to identify derivatives of this compound that may exhibit enhanced potency and selectivity. These approaches leverage computational methods to predict how different structural modifications can influence the compound's binding affinity to biological targets.
The bicyclo[2.2.1]heptanone core is particularly interesting because it mimics the conformational flexibility of certain natural products while maintaining a rigid framework that can be optimized for target binding. This balance between flexibility and rigidity is crucial for designing molecules that can effectively interact with biological macromolecules such as proteins and nucleic acids.
In addition to its anti-inflammatory potential, the compound with CAS No. 2034341-72-3 has also been explored for its possible role in anticancer therapy. Studies have indicated that it can induce apoptosis in certain cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. The sulfonyl group, in particular, has been shown to interact with critical residues on target proteins, leading to conformational changes that impair cellular function.
The synthesis of this compound presents several challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the intricate cyclic frameworks present in this compound.
Ongoing research is focused on optimizing the pharmacological properties of this compound by modifying specific functional groups while maintaining its core structure. For instance, replacing the sulfonyl group with alternative leaving groups or introducing additional substituents on the benzodioxolyl moiety may lead to derivatives with improved efficacy and reduced side effects.
The use of computational modeling tools has been instrumental in guiding these modifications by providing insights into how different structural changes can affect the compound's binding mode and interaction affinity with biological targets. Molecular dynamics simulations and quantum mechanical calculations are often employed to predict the behavior of these molecules at an atomic level.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a versatile building block for designing novel materials with specific properties tailored for industrial applications.
In conclusion, the compound with CAS No. 2034341-72-3 represents a significant advancement in chemical biology research due to its complex structure and promising biological activities. Its systematic name provides a detailed description of its molecular framework, which includes key functional groups such as the bicyclo[2.2.1]heptanone, sulfonyl-methylpyrrolidinyl moiety, and benzodioxolyl scaffold. Further research is warranted to fully explore its potential applications in drug discovery and other fields where small molecules play a crucial role.
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